molecular formula C9H16N2S B2639126 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 642931-77-9

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B2639126
CAS No.: 642931-77-9
M. Wt: 184.3
InChI Key: FLWXMRRARGBNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound with the molecular weight of 184.31 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2S/c1-6(10)8-11-7(5-12-8)9(2,3)4/h5-6H,10H2,1-4H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been used in various chemical reactions. For instance, BTTAA, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), dramatically accelerates reaction rates and suppresses cell cytotoxicity .

The compound has a molecular weight of 184.31 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound "1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine" has been utilized in the synthesis of various derivatives with potential antitumor activities. For instance, a derivative synthesized via reduction showed good antitumor activity against the Hela cell line, indicating its potential in cancer research (叶姣 et al., 2015). Another derivative displayed significant antitumor activity, highlighting the compound's role in developing potential anticancer agents (Hu et al., 2010).

Molecular Interactions and Self-assembly

  • "this compound" and its derivatives have been studied for their interaction and self-assembly properties, forming host–guest complexes and layered molecular arrays, which are crucial for understanding molecular recognition and material science applications (Armstrong et al., 2002).

Applications in Asymmetric Synthesis

  • The compound is also used as an intermediate in the synthesis of various enantioenriched amines, highlighting its significance in asymmetric synthesis, an essential area in the development of chiral drugs and chemicals (Ellman et al., 2002).

Antibacterial Applications

  • Derivatives of "this compound" have shown promising antibacterial activity, suggesting their potential in developing new antibacterial agents (Prasad, 2021).

Chemical Properties and Crystal Structure

  • Research on the compound's crystal structure and chemical properties, such as planarity, disorder in atoms, and hydrogen bond interactions, provides valuable insights into its chemical behavior and potential applications in materials science and molecular engineering (Lynch & Mcclenaghan, 2003).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the antibacterial activity of related compounds , future research could explore the potential of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethan-1-amine in medical applications, particularly as an antibacterial agent. Further studies could also investigate its potential uses in chemical reactions, given the reactivity of similar compounds .

Properties

IUPAC Name

1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-6(10)8-11-7(5-12-8)9(2,3)4/h5-6H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWXMRRARGBNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642931-77-9
Record name 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.